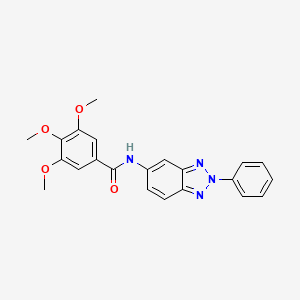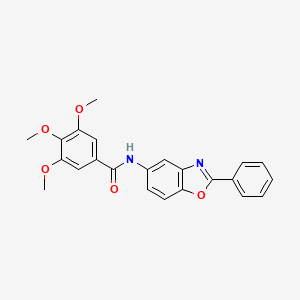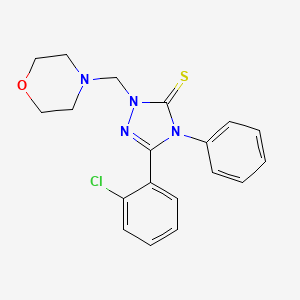![molecular formula C18H11N3O6 B3455101 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B3455101.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-nitrofuran-2-carboxamide
描述
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry due to its broad substrate scope and functionalization potential. This compound is of significant interest in medicinal, pharmaceutical, and industrial research due to its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-nitrofuran-2-carboxamide typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis in water under reflux conditions, yielding 79-89% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-nitrofuran-2-carboxamide has numerous scientific research applications:
作用机制
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s benzoxazole moiety allows it to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
2-phenyl benzoxazole sulfonamide: Exhibits antimycobacterial activity and potential as a tuberculosis treatment.
N-(5-chloro-1,3-benzoxazol-2-yl)-2,5-dichlorobenzenesulfonamide: Used as an antifungal agent.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-nitrofuran-2-carboxamide stands out due to its unique combination of a benzoxazole moiety with a nitrofuran carboxamide group. This structure imparts a broad range of biological activities and makes it a versatile compound for various scientific research applications.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c22-13-9-10(19-17(23)15-7-8-16(26-15)21(24)25)5-6-11(13)18-20-12-3-1-2-4-14(12)27-18/h1-9,22H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORHQWJCPTFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B3455022.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B3455029.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3455031.png)
![3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide](/img/structure/B3455045.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3455056.png)


![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3455076.png)

![5-nitro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B3455092.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B3455106.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide](/img/structure/B3455114.png)
![4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3455123.png)
![2-(3,4-dimethylphenyl)-4-({[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3455127.png)
